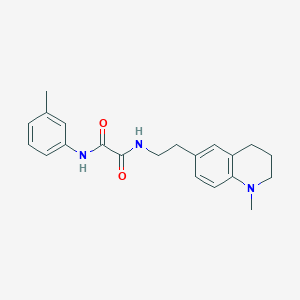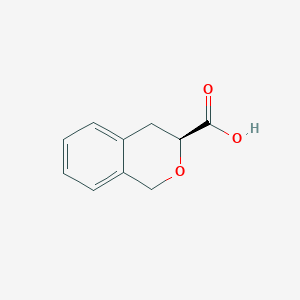
(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid” is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 . This compound is also known as (S)-isochromane-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.科学的研究の応用
Biologically Active Compounds of Plants
Natural carboxylic acids derived from plants, including (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid and its analogs, have been shown to possess significant biological activities. Studies have demonstrated a correlation between the structural characteristics of these compounds and their antioxidant, antimicrobial, and cytotoxic activities. For instance, rosmarinic acid, a compound structurally related to (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid, exhibits the highest antioxidant activity among similar compounds. The presence of hydroxyl groups and the carboxyl group plays a crucial role in their bioactivity, influencing intermolecular interactions and the potential for chelation of endogenous transition metals (Godlewska-Żyłkiewicz et al., 2020).
Chromones as Radical Scavengers
Chromones, including 1-benzopyran-4-ones which are closely related to (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid, are natural compounds known for their antioxidant properties. These properties are attributed to their ability to neutralize active oxygen and inhibit free radical processes, thereby delaying or preventing cell impairment. Structural features such as the double bond, a carbonyl group of chromone, and hydroxyl groups are crucial for their radical scavenging activity (Yadav et al., 2014).
Understanding Biocatalyst Inhibition by Carboxylic Acids
The study of the inhibition effects of carboxylic acids, including those structurally related to (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid, on microbes like Escherichia coli and Saccharomyces cerevisiae provides insights into developing robust strains for industrial applications. The research emphasizes the need for metabolic engineering strategies to increase microbial robustness against such inhibitors (Jarboe et al., 2013).
Baicalein's Anti-Cancer Effects
Baicalein, a flavonoid compound structurally similar to (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid, has demonstrated significant anti-cancer activities through its effects on various biological processes including cell proliferation, metastasis, apoptosis, and autophagy. Its potential as a novel anticancer drug for Hepatocellular Carcinoma treatment highlights the importance of such compounds in scientific research (Bie et al., 2017).
Cinnamic Acid Derivatives as Anticancer Agents
Cinnamic acid derivatives, related to (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid, have been explored for their anticancer potentials. The structural versatility of these compounds allows for significant activity against various cancer targets, emphasizing the role of structural optimization in developing effective anticancer agents (De et al., 2011).
Safety and Hazards
This compound is classified under GHS07 and carries a warning signal word . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
特性
IUPAC Name |
(3S)-3,4-dihydro-1H-isochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPDVSKXQEYHP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OCC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | |
CAS RN |
156468-91-6 |
Source


|
| Record name | (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

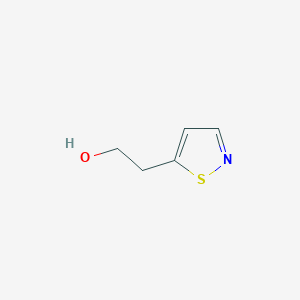
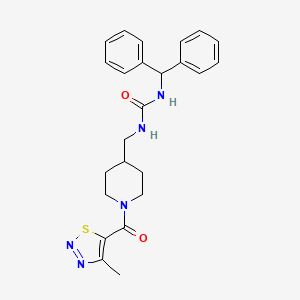
![(5-Methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2620833.png)

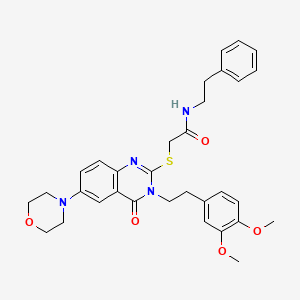
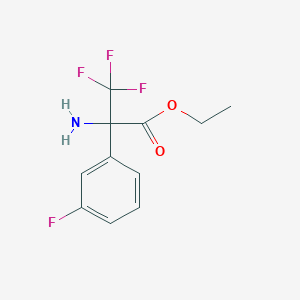

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620842.png)

![7-Azaspiro[3.5]nonan-2-ol](/img/structure/B2620847.png)
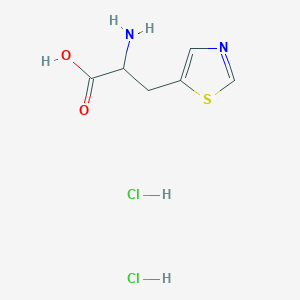
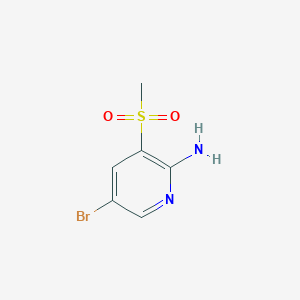
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2620853.png)
